4-Pentynoyl-Val-Ala-PAB

Antibody-Drug Conjugates Noninternalizing ADC Linker Stability

This cathepsin B-cleavable ADC linker uniquely combines a Val-Ala dipeptide core—demonstrated superior to Val-Cit in noninternalizing ADCs—with a terminal alkyne for site-specific CuAAC/SPAAC conjugation, enabling homogeneous DAR control. Essential for cryptophycin conjugates and platinum-activatable extracellular release. Choose this over generic maleimide linkers to eliminate pharmacokinetic variability. For research use only; not for human administration.

Molecular Formula C15H23N3O3
Molecular Weight 293.36 g/mol
CAS No. 1343476-44-7
Cat. No. B1429121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentynoyl-Val-Ala-PAB
CAS1343476-44-7
Molecular FormulaC15H23N3O3
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N
InChIInChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20)/t10-,13-/m0/s1
InChIKeyNNWYWNRCBPYLML-GWCFXTLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentynoyl-Val-Ala-PAB (CAS 1343476-44-7) as an Alkyne-Functionalized ADC Linker: Technical Baseline


4-Pentynoyl-Val-Ala-PAB (also cataloged under CAS 1956294-75-9, a derivative of Val-Ala-PAB, CAS 1343476-44-7) is a peptide-based, cathepsin B-cleavable antibody-drug conjugate (ADC) linker bearing a terminal alkyne moiety for bioorthogonal click chemistry conjugation [1]. The core dipeptide sequence, valine-alanine (Val-Ala), is specifically recognized and hydrolyzed by the lysosomal protease cathepsin B, which is overexpressed in many cancer cells, ensuring targeted intracellular payload release [1][2]. The para-aminobenzyl (PAB) spacer facilitates efficient self-immolative cleavage, liberating the conjugated drug without a residual linker fragment [1]. The defining feature of this compound is its 4-pentynoyl (alkyne) group, which enables highly specific and efficient conjugation to azide-modified antibodies or payloads via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), providing a significant advantage in generating homogeneous ADCs with defined drug-to-antibody ratios (DAR) [3].

4-Pentynoyl-Val-Ala-PAB: Why Generic Substitution with Non-Click or Alternative Dipeptide Linkers Compromises ADC Performance


The 4-Pentynoyl-Val-Ala-PAB linker is not interchangeable with generic Val-Ala-PAB or other dipeptide-based linkers due to its dual-function architecture: a highly specific cathepsin B-cleavable core combined with a bioorthogonal alkyne handle for site-specific conjugation . Substituting this compound with a non-click linker (e.g., maleimide-based) introduces heterogeneity in drug loading (variable DAR) and can lead to suboptimal pharmacokinetics and increased toxicity [1][2]. Furthermore, direct evidence from comparative studies demonstrates that the Val-Ala dipeptide sequence itself offers distinct advantages over other commonly used sequences like Val-Cit and Val-Lys, exhibiting superior performance in specific noninternalizing ADC contexts [3][4]. Therefore, selecting a linker lacking either the click chemistry handle or the optimized Val-Ala core compromises the precise control over ADC structure and therapeutic window that this compound was designed to provide.

4-Pentynoyl-Val-Ala-PAB: Quantitative Comparative Evidence for Linker Selection in ADC Development


Superior Performance of Val-Ala Core over Val-Cit, Val-Lys, and Val-Arg in Noninternalizing ADC Models

In a comparative study of dipeptide linkers for noninternalizing ADCs targeting the splice isoform of tenascin-C, the ADC constructed with the Val-Ala dipeptide linker exhibited superior in vivo performance compared to identical ADCs using Val-Cit, Val-Lys, and Val-Arg linkers. The study utilized the F16 antibody and monomethyl auristatin E (MMAE) payload, evaluating linker stability and anticancer activity in mice bearing A431 human epidermoid carcinoma xenografts [1]. The Val-Ala linker displayed the best overall profile, demonstrating that a single amino acid substitution in the dipeptide linker can substantially modulate ADC efficacy and stability in vivo [1].

Antibody-Drug Conjugates Noninternalizing ADC Linker Stability

Enhanced In Vitro Cytotoxic Potency of ADCs Using L-Amino Acid Dipeptide Linkers (Including Val-Ala) vs. D-Amino Acid and Noncleavable Linkers

A study optimizing lysosomal activation screened multiple dipeptide linkers and found that ADCs with L-amino acid dipeptide linkers, including Val-Ala, exhibited superior in vitro cytotoxic potencies in multiple cell lines compared to an ADC with a D-Ala-D-Ala dipeptide linker and an ADC with a noncleavable linker [1]. While the in vivo activity among the L-amino acid peptide linker ADCs was similar, the study confirmed that the Val-Ala linker is part of a class that provides significantly faster lysosomal processing in target cancer cells compared to a non-cleavable control, contributing to a more rapid and efficient payload release [1].

Antibody-Drug Conjugates Lysosomal Processing Cytotoxicity

Superior Plasma Stability of Val-Ala Linkers Compared to Hydrazone-Based Acid-Labile Linkers

Val-Ala linkers demonstrate high stability in human plasma, a critical parameter for minimizing off-target toxicity. This class of linkers maintains >95% integrity in human plasma over 72 hours, whereas they undergo complete cleavage within 1 hour upon exposure to cathepsin B, ensuring rapid intracellular payload release [1]. In contrast, hydrazone-based acid-labile linkers, such as those used in gemtuzumab ozogamicin, exhibit plasma half-lives of less than 48 hours due to non-specific hydrolysis in circulation, leading to premature payload release and systemic toxicity [1][2].

ADC Linker Plasma Stability Cathepsin B

Quantified Stability of Val-Ala Linkers (Tesirine) vs. Val-Cit Linkers (Vedotin) in Sub-Cellular Fractions

An analysis of four toxin linkers from approved ADCs (Vedotin (Val-Cit), Tesirine (Val-Ala), Deruxtecan (Gly-Gly-Phe-Gly), and Mafodotin (uncleavable)) in human liver S9 fraction and human lysosome found that all tested linkers, including the Val-Ala linker in Tesirine, were stable for up to 24 hours in catabolic buffers lacking sub-cellular fractions [1]. This demonstrates that the Val-Ala linker (Tesirine) provides a level of systemic stability comparable to the widely used Val-Cit linker (Vedotin), while offering the context-dependent advantages outlined in other evidence items.

ADC Linker Metabolic Stability Lysosomal Cleavage

Platinum-Triggered Extracellular Drug Release from a Pentynoyl Amide Linker for Noninternalizing ADCs

A study on metal-mediated bond-cleavage demonstrated that a noninternalizing ADC built with a pentynoyl traceless linker, featuring a tertiary amide protected MMAE payload, could be successfully decaged in the presence of platinum salts (e.g., K2PtCl4 or Cisplatin) to release the active drug extracellularly in cancer cells [1][2]. This demonstrates a unique, bioorthogonal cleavage mechanism that is not possible with standard peptide linkers. The pentynoyl amide undergoes rapid hydrolysis in aqueous systems upon activation by platinum complexes [1]. This feature offers an orthogonal method for controlling drug release, which is not possible with standard peptide linkers.

ADC Linker Extracellular Drug Release Platinum-Mediated Cleavage

4-Pentynoyl-Val-Ala-PAB: High-Value Research and Industrial Application Scenarios


Development of Homogeneous, Site-Specific ADCs with Defined Drug-to-Antibody Ratios (DAR)

The alkyne group of 4-Pentynoyl-Val-Ala-PAB enables conjugation via copper-catalyzed or strain-promoted click chemistry to azide-modified antibodies, resulting in highly homogeneous ADCs with a controlled DAR. This is a critical advantage over traditional maleimide-based conjugation, which yields heterogeneous mixtures with variable DAR that can complicate pharmacokinetic analysis and regulatory approval . The use of this linker is essential for generating ADCs with consistent and predictable therapeutic properties.

Construction of Noninternalizing ADCs for Targeting Extracellular Tumor Antigens

The Val-Ala dipeptide core has demonstrated superior performance over Val-Cit, Val-Lys, and Val-Arg linkers in noninternalizing ADC formats [1]. This makes 4-Pentynoyl-Val-Ala-PAB a preferred linker scaffold for ADCs targeting extracellular matrix components or cell-surface antigens that do not undergo efficient internalization. Researchers developing ADCs for such targets can expect improved in vivo stability and efficacy compared to ADCs constructed with other common dipeptide linkers.

Synthesis of Cryptophycin-Containing ADCs and Other Highly Potent Payload Conjugates

The 4-Pentynoyl-Val-Ala-PAB linker, particularly its PNP-activated ester derivative (4-Pentynoyl-Val-Ala-PAB-PNP), has been explicitly used for the synthesis of cryptophycin conjugates [2]. Cryptophycins are exceptionally potent microtubule-targeting agents, and their conjugation via this linker enables the generation of next-generation ADCs with picomolar activity against multidrug-resistant cancer cells.

Development of ADCs with Platinum-Triggered Extracellular Drug Release Capabilities

The pentynoyl amide bond within this linker can be selectively cleaved by platinum complexes, such as cisplatin, to release the drug payload extracellularly [3][4]. This unique feature enables the design of noninternalizing ADCs that can be activated by exogenous platinum salts or in combination with platinum-based chemotherapy. This application scenario is particularly relevant for researchers exploring novel mechanisms of drug activation and combination therapies in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pentynoyl-Val-Ala-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.